

An In-depth Technical Guide to the NMR Spectroscopy Data for C25H30BrN3O4S

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Compound of Interest

Compound Name: C25H30BrN3O4S

Cat. No.: B12619884

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For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the latest data retrieval, specific experimental Nuclear Magnetic Resonance (NMR) spectroscopy data for the compound with the molecular formula **C25H30BrN3O4S** is not publicly available. This guide has been constructed based on established principles of NMR spectroscopy and by referencing spectral data from structurally analogous compounds. The provided data and interpretations are therefore predictive and intended for illustrative and guidance purposes.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern drug discovery and development. It provides unparalleled insights into the molecular structure, conformation, and dynamics of novel chemical entities. This technical guide presents a predictive overview of the ^1H and ^{13}C NMR spectroscopic data for the compound **C25H30BrN3O4S**. The content is tailored for researchers, scientists, and drug development professionals, offering a comprehensive resource for understanding the potential NMR characteristics of this molecule, detailing experimental protocols, and illustrating logical workflows for spectral analysis.

Proposed Structure for C25H30BrN3O4S

To facilitate a meaningful discussion of the NMR data, a plausible chemical structure for **C25H30BrN3O4S** has been proposed. The molecular formula indicates a degree of

unsaturation of 12. This high degree of unsaturation, along with the elemental composition, suggests the presence of multiple rings and/or double bonds. A likely structural motif includes a brominated aromatic ring and a sulfonamide group, common moieties in pharmacologically active compounds.

Proposed Structure: N-(4-bromophenyl)-N-(2-(diethylamino)ethyl)-4-(pent-4-en-1-yloxy)benzenesulfonamide

This structure is consistent with the molecular formula and incorporates several common functional groups, providing a solid basis for predicting its NMR spectra.

Predicted ^1H and ^{13}C NMR Data

The following tables summarize the predicted ^1H and ^{13}C NMR data for the proposed structure of **C25H30BrN3O4S**. These predictions are based on established chemical shift ranges for similar functional groups and substitution patterns.

Table 1: Predicted ^1H NMR Data for **C25H30BrN3O4S** (500 MHz, CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
7.68	d	8.5	2H	Ar-H (ortho to SO ₂)
7.45	d	8.8	2H	Ar-H (ortho to Br)
7.15	d	8.8	2H	Ar-H (ortho to N)
6.90	d	8.5	2H	Ar-H (ortho to O)
5.85	m	-	1H	=CH-
5.05 - 4.95	m	-	2H	=CH ₂
4.02	t	6.5	2H	-O-CH ₂ -
3.80	t	7.0	2H	-N-CH ₂ -
2.65	t	7.0	2H	-N-CH ₂ - (diethylamino)
2.55	q	7.2	4H	-N-(CH ₂ CH ₃) ₂
2.30	m	-	2H	-CH ₂ -CH=CH ₂
1.85	p	6.8	2H	-O-CH ₂ -CH ₂ -
1.05	t	7.2	6H	-N-(CH ₂ CH ₃) ₂

Table 2: Predicted ¹³C NMR Data for **C25H30BrN3O4S** (125 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
162.5	Ar-C (C-O)
144.5	Ar-C (C-SO ₂)
138.0	Ar-C (C-N)
137.5	=CH-
132.0	Ar-CH (ortho to Br)
129.0	Ar-CH (ortho to SO ₂)
128.5	Ar-CH (ortho to N)
120.0	Ar-C (C-Br)
115.0	=CH ₂
114.5	Ar-CH (ortho to O)
67.5	-O-CH ₂ -
52.0	-N-CH ₂ -
49.0	-N-CH ₂ - (diethylamino)
47.5	-N-(CH ₂ CH ₃) ₂
30.0	-CH ₂ -CH=CH ₂
28.0	-O-CH ₂ -CH ₂ -
11.5	-N-(CH ₂ CH ₃) ₂

Experimental Protocols

The acquisition of high-quality NMR data is contingent upon meticulous experimental procedures. The following protocols are recommended for the analysis of **C25H30BrN3O4S**.

1. Sample Preparation

- **Sample Purity:** Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectra.

- **Sample Quantity:** For a standard 5 mm NMR tube, dissolve 5-10 mg of the compound for ^1H NMR and 20-50 mg for ^{13}C NMR.
- **Solvent:** Use a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl_3) is a common choice for many organic molecules. The solvent should be of high isotopic purity (e.g., 99.8% D).
- **Procedure:**
 - Weigh the desired amount of the compound into a clean, dry vial.
 - Add approximately 0.6-0.7 mL of the deuterated solvent.
 - Gently agitate the vial to ensure complete dissolution.
 - Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter.
 - Cap the NMR tube securely.

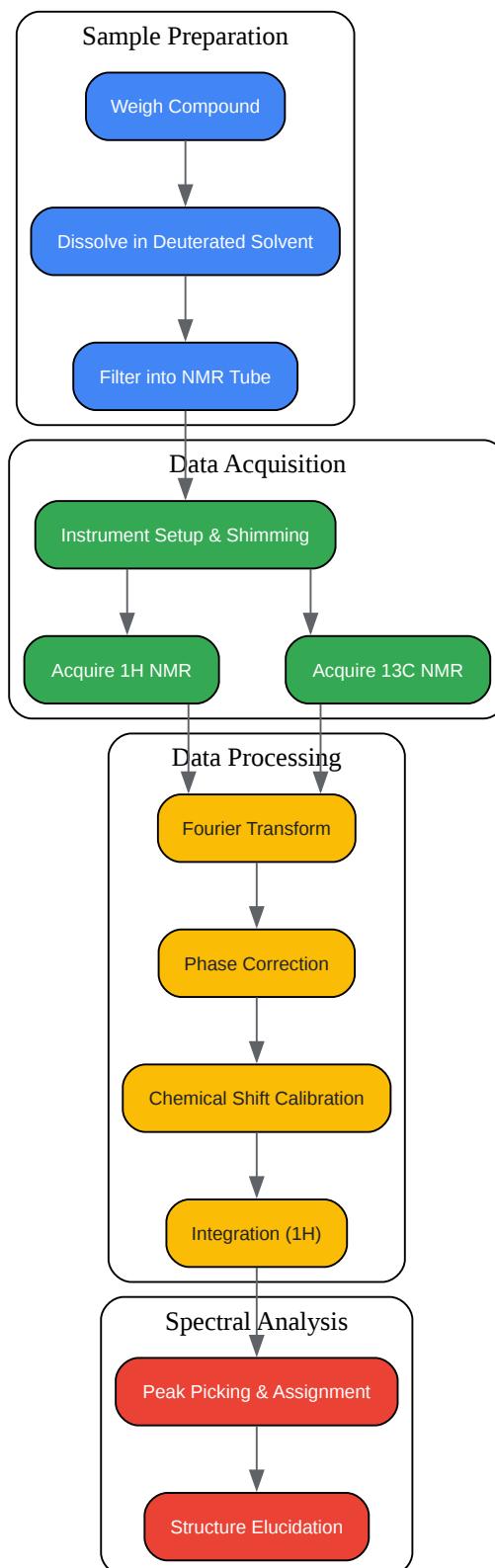
2. NMR Data Acquisition

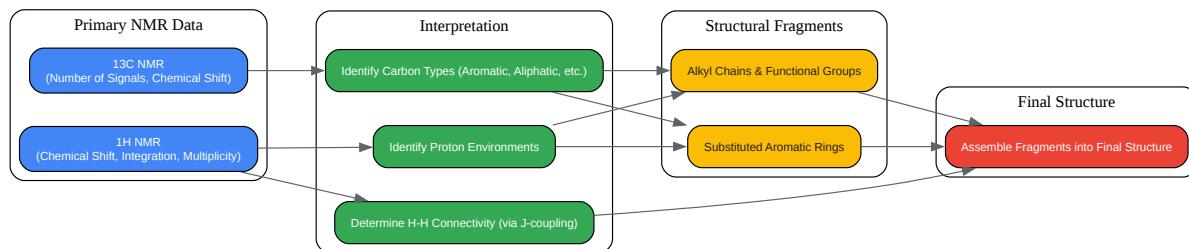
- **Instrumentation:** A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.
- ^1H NMR Parameters:
 - Pulse Sequence: A standard single-pulse experiment.
 - Acquisition Time: 2-4 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
 - Spectral Width: A spectral width of -2 to 12 ppm is generally adequate.
- ^{13}C NMR Parameters:

- Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
- Acquisition Time: 1-2 seconds.
- Relaxation Delay: 2-5 seconds.
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is required.
- Spectral Width: A spectral width of 0 to 220 ppm is standard for most organic compounds.
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).
 - Integrate the peaks in the ^1H NMR spectrum.

Mandatory Visualizations

Experimental Workflow for NMR Analysis





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